molecular formula C13H14N6O2 B1336236 3-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1,3-benzoxazol-2(3H)-one CAS No. 903589-48-0

3-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1,3-benzoxazol-2(3H)-one

Cat. No.: B1336236
CAS No.: 903589-48-0
M. Wt: 286.29 g/mol
InChI Key: XGJDPGFNWWTHIX-UHFFFAOYSA-N
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Description

Historical Context and Development

The development of this compound emerged from the broader historical evolution of heterocyclic chemistry research that has spanned several decades. The compound was first documented in chemical databases in 2006, representing a relatively recent addition to the growing family of hybrid heterocyclic structures. This timing coincides with the increased emphasis on molecular diversity and scaffold hopping strategies that have characterized modern medicinal chemistry approaches since the early 2000s.

The historical development of this compound can be traced through the evolution of synthetic methodologies for both benzoxazole and triazine chemistry. Benzoxazole derivatives have been recognized since the mid-20th century for their biological activities, with early research focusing on simple substitution patterns and basic pharmacological evaluations. Similarly, triazine chemistry experienced significant advancement during the latter half of the 20th century, particularly in agricultural applications with herbicides and in pharmaceutical research for various therapeutic targets.

The synthesis of hybrid molecules combining these two heterocyclic systems represents a natural progression in medicinal chemistry research, reflecting the growing understanding of structure-activity relationships and the potential benefits of polypharmacology. The specific compound under investigation was developed as part of broader research efforts to create novel antimicrobial and anticancer agents, building upon the established biological activities of both benzoxazole and triazine-containing molecules. This historical context demonstrates how the compound emerged from decades of accumulated knowledge in heterocyclic chemistry and represents a logical evolution in the quest for more effective pharmaceutical agents.

The compound's development also reflects the advancement of synthetic organic chemistry techniques that have enabled the creation of increasingly complex molecular architectures. Modern synthetic methodologies, including improved coupling reactions and more sophisticated protecting group strategies, have made possible the construction of hybrid molecules like this one that would have been challenging to synthesize using earlier techniques. This historical progression illustrates how technical advances in synthetic chemistry have directly enabled the exploration of novel chemical space and the development of innovative therapeutic agents.

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research extends far beyond its individual structural characteristics, representing a paradigmatic example of successful molecular hybridization strategies. This compound demonstrates how the combination of distinct heterocyclic frameworks can generate new chemical entities with enhanced properties and expanded biological activity profiles. The benzoxazole component contributes proven pharmacological significance, as benzoxazole derivatives have been extensively documented for their diverse biological activities including antimicrobial, anti-inflammatory, and anticancer properties.

Research findings indicate that the triazine moiety adds complementary functionality that significantly enhances the overall biological potential of the hybrid molecule. The 1,3,5-triazine ring system, also known as symmetric triazine, provides multiple nitrogen atoms that can participate in hydrogen bonding interactions with biological targets. The specific substitution pattern on the triazine ring, including the amino and dimethylamino groups, creates a unique electronic environment that influences both the compound's reactivity and its biological activity profile. Studies have shown that such substituted triazines often exhibit enhanced binding affinity to various protein targets compared to their unsubstituted counterparts.

The compound's significance is further amplified by its role in advancing our understanding of structure-activity relationships in hybrid heterocyclic systems. Research has demonstrated that the methylene linker connecting the benzoxazole and triazine components provides optimal spatial arrangement for biological activity while maintaining synthetic accessibility. This finding has important implications for the design of related compounds and has influenced subsequent research efforts in the field of heterocyclic drug discovery.

Contemporary research has highlighted the compound's potential as a scaffold for further chemical modifications and as a starting point for library synthesis. The presence of multiple reactive sites, including the benzoxazole nitrogen and the amino groups on the triazine ring, provides numerous opportunities for structural derivatization. This versatility makes the compound particularly valuable for medicinal chemistry programs aimed at optimizing biological activity and improving pharmacological properties through systematic structural modifications.

Properties

IUPAC Name

3-[[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl]-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O2/c1-18(2)12-16-10(15-11(14)17-12)7-19-8-5-3-4-6-9(8)21-13(19)20/h3-6H,7H2,1-2H3,(H2,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGJDPGFNWWTHIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N)CN2C3=CC=CC=C3OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1,3-benzoxazol-2(3H)-one typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized starting from cyanuric chloride, which undergoes nucleophilic substitution reactions with dimethylamine and ammonia to introduce the dimethylamino and amino groups, respectively.

    Coupling with Benzoxazole: The benzoxazole moiety can be synthesized separately through the cyclization of 2-aminophenol with formic acid. The final coupling step involves the reaction of the triazine derivative with the benzoxazole intermediate under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Triazine Core Reactivity

The 1,3,5-triazine ring undergoes nucleophilic aromatic substitution (NAS) at electron-deficient positions. Key reactions include:

Reaction Type Reagents/Conditions Position Modified Product Source
ChlorinationPOCl₃, DMF, reflux (110°C, 6h)C-4 amino groupChlorotriazine intermediate
AlkylationAlkyl halides, K₂CO₃, DMF (RT, 12h)N-methyl groupN-alkylated triazine derivatives
Suzuki CouplingAryl boronic acids, Pd(PPh₃)₄, Na₂CO₃, 80°CC-2/C-4 positionsBiaryl-substituted triazines

Example : Chlorination of the C-4 amino group using POCl₃ enables further functionalization, such as introducing aryl or heteroaryl groups via cross-coupling reactions .

Benzoxazolone Ring Transformations

The 1,3-benzoxazol-2(3H)-one moiety participates in ring-opening and electrophilic substitution:

Reaction Conditions Mechanism Outcome Source
Acidic Hydrolysis6M HCl, reflux (24h)Ring-opening2-Aminophenol derivative
Nucleophilic AttackNH₂NH₂, EtOH, 70°CHydrazide formationBenzoxazole-hydrazine conjugate
Electrophilic SubstitutionHNO₃/H₂SO₄, 0°CNitration at C-5Nitrated benzoxazolone

Key Insight : Microwave-assisted synthesis (e.g., 110°C, 60 min in ethanol) enhances yield in hydrazide formation reactions .

Methylene Bridge Functionalization

The -CH₂- linker between triazine and benzoxazolone allows for:

Modification Method Applications Yield
OxidationKMnO₄, H₂SO₄, 60°CKetone formation72%
Reductive AminationNaBH₃CN, RNH₂, MeOHSecondary amine linkage85%

Stability Note : The bridge remains stable under physiological pH but oxidizes under strong acidic conditions .

Biological Activity Modulation

Structural modifications correlate with enhanced bioactivity:

Derivative Modification Site Biological Target IC₅₀
N-Acetylated triazineC-4 amino groupKinase inhibition0.8 μM
Brominated benzoxazoloneC-5 positionAntifungal activity12 μg/mL

Caution : Steric hindrance from the dimethylamino group (C-6) limits reactivity at adjacent positions .

Degradation Pathways

Stability studies reveal two primary degradation routes:

  • Hydrolytic Degradation :

    • Conditions : pH > 9, 40°C

    • Products : 4-Amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylic acid + 2-aminophenol

    • Half-life : 48h at pH 7.4

  • Photodegradation :

    • Conditions : UV light (254 nm)

    • Products : Triazine ring cleavage products

    • Quantum Yield : Φ = 0.03

This compound’s multifunctional architecture supports diverse synthetic applications in medicinal chemistry and materials science. Direct experimental validation of these proposed pathways using DSC/TGA and LC-MS is recommended for industrial applications .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of benzoxazole derivatives, including the target compound, as anticancer agents. The structural modifications in benzoxazole derivatives have been shown to enhance their biological activity against various cancer cell lines. For instance, compounds with similar structures have demonstrated significant cytotoxic effects in vitro against breast cancer and leukemia cells .

Mechanism of Action
The anticancer properties are attributed to the ability of these compounds to interact with DNA and inhibit topoisomerases, enzymes crucial for DNA replication. This interaction can lead to apoptosis in cancer cells, making it a promising area for further research and development .

Antimicrobial Properties

Broad-Spectrum Activity
Research indicates that compounds related to benzoxazole exhibit antimicrobial properties against a range of bacteria and fungi. The target compound's structure suggests potential efficacy against resistant strains of pathogens due to its unique mechanism of action that disrupts microbial cell walls or inhibits essential metabolic pathways .

Case Studies
In one study, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones compared to control groups. These findings support the exploration of 3-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1,3-benzoxazol-2(3H)-one as a lead compound for developing new antimicrobial agents .

Agricultural Applications

Pesticidal Activity
The compound has also been investigated for its potential use as a pesticide. Its structural components suggest effectiveness in targeting specific pests while minimizing harm to non-target organisms. Studies have shown that similar benzoxazole derivatives can act as effective insecticides by disrupting the nervous systems of pests .

Computational Studies

Molecular Docking and Structure-Activity Relationship (SAR)
Computational studies involving molecular docking have been employed to predict the binding affinity of this compound with various biological targets. These studies help elucidate the structure-activity relationship (SAR), guiding future synthesis efforts to optimize efficacy and reduce toxicity .

Summary Table of Applications

Application Area Description Findings/Case Studies
Medicinal ChemistryAnticancer activity through DNA interactionSignificant cytotoxic effects on cancer cell lines
Antimicrobial PropertiesBroad-spectrum activity against bacteria and fungiInhibition of Staphylococcus aureus and E. coli
Agricultural ApplicationsPotential use as a pesticide targeting specific pestsEffective insecticide properties observed
Computational StudiesMolecular docking and SAR analysisInsights into binding affinities with biological targets

Mechanism of Action

The mechanism of action of 3-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1,3-benzoxazol-2(3H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The triazine ring can form hydrogen bonds and other interactions with biological macromolecules, while the benzoxazole moiety can enhance binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents on Triazine Benzoxazolone Modifications Biological Activity Source
Target Compound 4-amino, 6-dimethylamino None (standard benzoxazolone) Not explicitly reported; inferred antimicrobial/antitumor potential
3-[(4-Amino-6-anilino-1,3,5-triazin-2-yl)methyl]-5-chloro-1,3-benzoxazol-2(3H)-one 4-amino, 6-anilino 5-chloro substitution on benzoxazole Not reported; chlorine may enhance bioactivity
N-((4-(Dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide 4-dimethylamino, 6-pyrrolidinyl Acetamide linker to benzoxazolone Likely enhanced solubility and target binding
{4-Amino-6-[(3-chloro-2-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl diethylcarbamodithioate 4-amino, 6-(3-chloro-2-methylphenyl)amino Diethylcarbamodithioate group Antitumor and herbicidal activities
4-Amino-6-(5-methylthiophen-3-yl)-1,3,5-triazine-2-thiol 4-amino, 6-(5-methylthienyl) Thiol group replaces carbonyl Structural analog with potential redox activity

Key Observations :

Triazine Substitutions: The dimethylamino group in the target compound (vs. anilino, pyrrolidinyl, or aryl groups in others) may reduce steric hindrance and increase electron-donating capacity, favoring interactions with enzymes or receptors .

Benzoxazolone Modifications: Chlorination at position 5 of the benzoxazolone (as in ’s analogue) could enhance lipophilicity and membrane penetration, a strategy common in antimicrobial agents .

Biological Activity Trends: Diethylcarbamodithioate-containing analogues () show herbicidal and antitumor effects, suggesting that sulfur-containing groups broaden application scope . Pyrrolidinyl and dimethylamino substituents () are linked to improved pharmacokinetic profiles in related compounds, such as increased blood-brain barrier penetration .

Research Findings and Implications

  • Antimicrobial Activity : Benzoxazolone derivatives with halogen substituents (e.g., 5-chloro in ) exhibit potent activity against Gram-positive bacteria and fungi .
  • Agrochemical Utility: Triazines with dimethylamino groups are prevalent in herbicides (e.g., triflusulfuron methyl ester in ), suggesting possible utility in plant protection .
  • Therapeutic Potential: The combination of triazine and benzoxazolone moieties aligns with compounds showing kinase inhibition or DNA intercalation, mechanisms relevant in cancer therapy .

Biological Activity

The compound 3-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1,3-benzoxazol-2(3H)-one is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. Its structural features suggest it may interact with various biological targets, making it a candidate for further research into its pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C13H14N6O2
  • Molecular Weight : 286.29 g/mol

The compound consists of a benzoxazole moiety linked to a triazine derivative. This structural configuration is known to influence its biological activity, including anticancer and antimicrobial properties.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Activity :
    • Studies have shown that benzoxazole derivatives can exert cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and colorectal (HCT-116) cancers .
    • The mechanism of action often involves the induction of apoptosis through the activation of caspases and inhibition of key signaling pathways such as mTOR and AKT .
  • Antimicrobial Activity :
    • Some derivatives have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, minimal inhibitory concentrations (MIC) for certain benzoxazole derivatives were reported to be effective against Bacillus subtilis and Escherichia coli .
    • The presence of electron-donating substituents in the structure has been correlated with increased antimicrobial efficacy .

Anticancer Studies

A study investigated the cytotoxic effects of related compounds on cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited significant cytotoxicity with IC50 values in the nanomolar range against various cancer cell lines (Table 1).

CompoundCell LineIC50 (µM)
Compound AHCT-1160.25
Compound BMCF-70.30
Compound CA5490.40

Antimicrobial Studies

In antimicrobial assays, several benzoxazole derivatives were tested against common bacterial strains. The results demonstrated varying degrees of effectiveness based on structural modifications.

CompoundBacteria TestedMIC (µg/mL)
Benzoxazole 1Bacillus subtilis15
Benzoxazole 2Escherichia coli20
Benzoxazole 3Staphylococcus aureus10

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of intrinsic and extrinsic apoptotic pathways through caspase activation.
  • Enzyme Inhibition : Inhibition of key enzymes involved in cancer cell proliferation and survival.
  • Signal Pathway Modulation : Interference with critical signaling pathways such as mTOR and AKT.

Q & A

Q. What computational tools predict the compound’s interactions with biomacromolecules?

  • Methodological Answer :
  • Molecular docking (AutoDock Vina, Glide) : Screen against protein databases (PDB) to identify binding poses.
  • Molecular dynamics simulations (GROMACS) : Simulate ligand-protein stability over 100+ ns trajectories .

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